![molecular formula C9H17NO B11831111 [(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B11831111.png)
[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,7S)-1-methyl-3-azabicyclo[510]octan-7-yl]methanol is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing optically active azabicyclo compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The use of chiral catalysts and optimized reaction conditions ensures high yield and purity, which are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted azabicyclo derivatives.
Scientific Research Applications
[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol involves its interaction with specific molecular targets. The azabicyclo structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but differs in the position and nature of substituents.
2-azabicyclo[3.2.1]octane: Another related compound with a different bicyclic framework.
Uniqueness
[(1S,7S)-1-methyl-3-azabicyclo[510]octan-7-yl]methanol is unique due to its specific stereochemistry and functional groups
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanol |
InChI |
InChI=1S/C9H17NO/c1-8-5-9(8,7-11)3-2-4-10-6-8/h10-11H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
OLFBTFUYGDECTB-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@]12C[C@]1(CCCNC2)CO |
Canonical SMILES |
CC12CC1(CCCNC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol](/img/structure/B11831029.png)
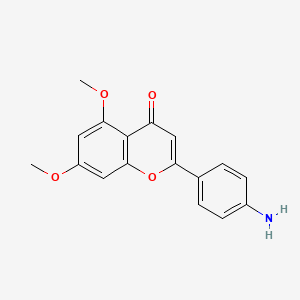
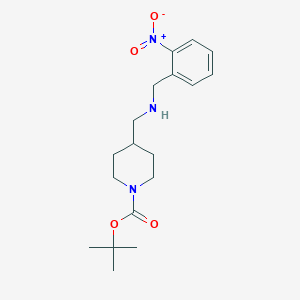


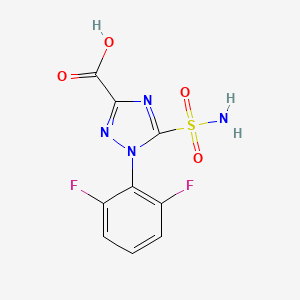
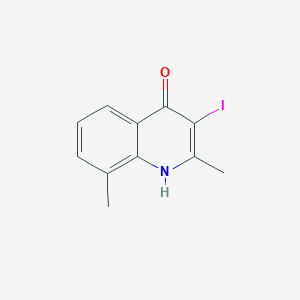
![N,N'-[Ethenyl(methyl)silanediyl]bis(N-butylacetamide)](/img/structure/B11831088.png)
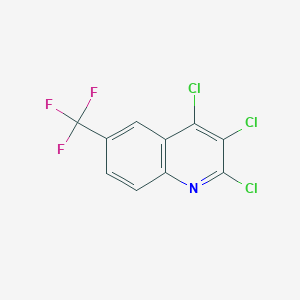

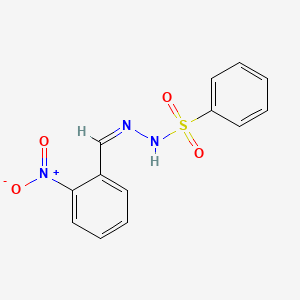

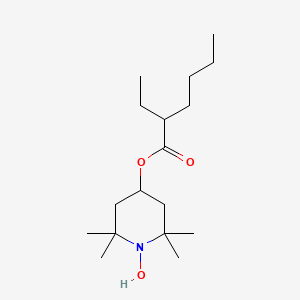
![1-[(4aS,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanamine](/img/structure/B11831120.png)
